(R)-(+)-Celiprolol Hydrochloride
Descripción general
Descripción
®-(+)-Celiprolol Hydrochloride is a beta-blocker used primarily for the treatment of hypertension and angina pectoris. It is unique due to its selective β1 receptor antagonist properties combined with partial β2 receptor agonist activity and weak α2 receptor antagonist activity . This combination of activities provides a mild vasodilating effect, making it effective in lowering blood pressure in hypertensive patients both at rest and during exercise .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Celiprolol Hydrochloride involves multiple steps, starting from the appropriate aromatic ketone and amine precursors. The key steps include:
Formation of the intermediate: The initial step involves the reaction of an aromatic ketone with a suitable amine to form an intermediate.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxyl group.
Formation of the final product: The hydroxylated intermediate is then reacted with hydrochloric acid to form ®-(+)-Celiprolol Hydrochloride.
Industrial Production Methods
Industrial production of ®-(+)-Celiprolol Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducting the reactions in large batches to control the reaction conditions precisely.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Quality control: Implementing stringent quality control measures to ensure the consistency and safety of the product.
Análisis De Reacciones Químicas
Types of Reactions
®-(+)-Celiprolol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
®-(+)-Celiprolol Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-blocker synthesis and reactivity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
®-(+)-Celiprolol Hydrochloride exerts its effects by selectively blocking β1 adrenergic receptors while partially activating β2 adrenergic receptors and weakly antagonizing α2 adrenergic receptors . This unique combination of activities leads to vasodilation, reduced heart rate, and decreased cardiac output, ultimately lowering blood pressure. The molecular targets include β1, β2, and α2 adrenergic receptors, and the pathways involved are related to adrenergic signaling and vascular tone regulation .
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: A non-selective beta-blocker used for hypertension and angina.
Atenolol: A selective β1 receptor antagonist used for hypertension and angina.
Metoprolol: Another selective β1 receptor antagonist with similar uses.
Uniqueness
®-(+)-Celiprolol Hydrochloride is unique due to its partial β2 receptor agonist activity, which provides mild vasodilating properties not seen in other beta-blockers like propranolol, atenolol, and metoprolol . This makes it particularly effective in managing conditions where both beta-blockade and vasodilation are beneficial.
Actividad Biológica
(R)-(+)-Celiprolol hydrochloride is a cardioselective beta-1 adrenergic antagonist with partial agonist activity, primarily used in the management of hypertension and other cardiovascular conditions. Its unique pharmacological profile distinguishes it from traditional beta-blockers, contributing to its therapeutic effectiveness and safety.
Celiprolol acts primarily on beta-1 adrenergic receptors, which are predominantly found in the heart. By selectively blocking these receptors, celiprolol reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. Additionally, its partial agonist activity at beta-2 receptors can induce vasodilation, further aiding in the reduction of blood pressure without causing significant bradycardia, a common side effect associated with non-selective beta-blockers .
Pharmacokinetics
Celiprolol exhibits favorable pharmacokinetic properties:
- Bioavailability : It shows good dose-related bioavailability with no significant accumulation upon multiple dosing.
- Age-Related Pharmacokinetics : Studies indicate that pharmacokinetics in elderly patients are comparable to younger populations, making it suitable for a wide range of patients .
Hypertension Management
Celiprolol has been demonstrated to effectively lower blood pressure in patients with mild to moderate hypertension. In clinical studies, it resulted in reductions of approximately:
- Systolic Blood Pressure : 12-15 mmHg
- Diastolic Blood Pressure : 8-11 mmHg
These effects were noted to be consistent across different age groups, with a superior safety profile compared to other beta-blockers like atenolol and propranolol .
Case Studies
-
Vascular Ehlers-Danlos Syndrome (vEDS) :
A notable case involved a 40-year-old female patient diagnosed with vEDS who experienced chronic anemia due to easy bruising. After starting on celiprolol hydrochloride (400 mg/day), significant improvements were observed in her symptoms, including reduced bruising and improved serum iron levels. This case highlights celiprolol's potential role in managing vascular complications associated with genetic disorders . -
Lipid Metabolism :
A study involving hypertensive patients assessed changes in LDL particle size after treatment with celiprolol. Results indicated favorable alterations in lipid profiles, suggesting that celiprolol may positively influence lipid metabolism alongside its antihypertensive effects .
Comparative Efficacy
In a systematic review comparing various beta-blockers, celiprolol was found to be equally effective in controlling blood pressure and heart rate during exercise compared to other agents. Its unique profile allows for better management of cardiovascular responses without the adverse effects typically associated with traditional beta-blockers .
Safety Profile
Celiprolol's adverse effect profile is comparable to placebo, with lower incidences of typical beta-blocker side effects such as fatigue and bradycardia. This makes it an attractive option for long-term management of hypertension, particularly in older populations .
Summary Table of Key Findings
Parameter | Celiprolol Hydrochloride | Other Beta-Blockers |
---|---|---|
Mechanism | Beta-1 antagonist, partial agonist | Primarily beta-1 antagonists |
Systolic BP Reduction | 12-15 mmHg | Varies (typically 10-15 mmHg) |
Diastolic BP Reduction | 8-11 mmHg | Varies (typically 5-10 mmHg) |
Safety Profile | Comparable to placebo | Higher incidence of side effects |
Special Indications | Effective for vEDS | Limited use for specific conditions |
Propiedades
IUPAC Name |
3-[3-acetyl-4-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJHTUVLJYWAEY-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)(C)C)O)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925196 | |
Record name | N'-{3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-N,N-diethylcarbamimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125638-91-7 | |
Record name | Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125638917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-{3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-N,N-diethylcarbamimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.